REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][C:11]1[CH:12]=[C:13]([N+:17]([O-])=O)[CH:14]=[CH:15][CH:16]=1.C(O)(=O)C>C(O)C.[Fe]>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=1)[NH2:17]
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Name
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|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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CC1=C(C=CC=C1C)NCC=1C=C(C=CC1)[N+](=O)[O-]
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Name
|
|
Quantity
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0.66 g
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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8 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.31 g
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Type
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catalyst
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Smiles
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[Fe]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 18 h
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Duration
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18 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue was partitioned between ethyl acetate and water
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Type
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EXTRACTION
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Details
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The ethyl acetate layer was extracted with saturated sodium bicarbonate, saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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CC1=C(C=CC=C1C)NCC=1C=C(N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |